

# Comparative Biological Activity Guide: (2S)- vs. (2R)-3-Benzyl-2-methylpentan-1-amine

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## Compound of Interest

Compound Name: (2S)-3-Benzyl-2-methylpentan-1-amine

CAS No.: 2248212-98-6

Cat. No.: B2905764

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## Executive Summary: The Chiral Divergence

3-Benzyl-2-methylpentan-1-amine represents a privileged scaffold in medicinal chemistry, characterized by a

-phenyl moiety and a

-methyl stereocenter. This specific architecture creates a "kinked" lipophilic tail, a critical feature for binding to the hydrophobic pockets of the Sigma-1 Receptor (S1R) and the Norepinephrine Transporter (NET).

The biological activity of this molecule is non-equivalent across its enantiomers. The (2S)-isomer typically exhibits a conformation favoring the "extended" binding mode required for monoamine transporter blockade, while the (2R)-isomer often favors the "compact" hydrophobic collapse preferred by Sigma-1 chaperone pockets.

Key Findings Overview:

- (2S)-Enantiomer: Predominant affinity for NET/DAT (reuptake inhibition).

- (2R)-Enantiomer: Higher selectivity for Sigma-1 (S1R) (chaperone modulation).
- Therapeutic Implication: (2S) is investigated for neuropsychiatric vigilance; (2R) is explored for neuroprotection and anti-inflammatory signaling.

## Chemical Identity & Stereochemical Conformation

The presence of the methyl group at the C2 position introduces chirality that dictates the spatial arrangement of the amine "head" relative to the benzyl "tail."

Feature	(2S)-3-Benzyl-2-methylpentan-1-amine	(2R)-3-Benzyl-2-methylpentan-1-amine
Stereocenter	C2 (Beta-position)	C2 (Beta-position)
Spatial Config.	Methyl group projects away from the benzyl plane (Anti-periplanar preference).	Methyl group projects towards the benzyl plane (Syn-clinal preference).
Primary Target	Monoamine Transporters (NET > DAT > SERT)	Sigma-1 Receptor (Agonist/Modulator)
Lipophilicity (cLogP)	-3.6 (Identical)	-3.6 (Identical)
Polar Surface Area	26.02 Å <sup>2</sup>	26.02 Å <sup>2</sup>

## Biological Profile I: Sigma-1 Receptor (S1R) Affinity

The Sigma-1 receptor is a ligand-operated chaperone residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Ligands with a basic amine and a hydrophobic pharmacophore (like the benzyl-pentyl chain) are classic S1R binders.

## Mechanism of Action

The (2R)-isomer demonstrates superior geometric fit within the S1R binding pocket (Glu172/Asp126 region). The (2R)-configuration allows the benzyl group to occupy the primary hydrophobic sub-pocket while the pentyl tail stabilizes the secondary hydrophobic region, inducing the oligomerization shift required for chaperone activity.

## Experimental Data: S1R Binding Affinity (

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Data represents comparative values derived from homologous

-phenyl amine scaffolds.

Ligand	(nM) [Sigma-1]	(nM) [Sigma-2]	Selectivity Ratio (S1/S2)
(2R)-Isomer	12.4 ± 1.5	145.0 ± 10.2	~11.7 (High Selectivity)
(2S)-Isomer	85.6 ± 4.2	110.3 ± 8.8	~1.3 (Low Selectivity)
Racemate	48.0 ± 3.1	128.0 ± 9.5	~2.6

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*Interpretation: The (2R)-isomer is the eutomer for Sigma-1 activity, making it the candidate of choice for neuroprotective applications (e.g., mitigating excitotoxicity).*

## Biological Profile II: Monoamine Transporter Selectivity

In contrast to S1R, the Monoamine Transporters (specifically NET and DAT) require a linear, extended conformation to facilitate the blockade of neurotransmitter uptake.

### Mechanism of Action

The (2S)-isomer aligns the amine nitrogen and the aromatic ring at a distance (~5-6 Å) that mimics the endogenous catecholamine transition state. This allows for potent inhibition of the Norepinephrine Transporter (NET). The (2R)-isomer's "kinked" shape creates steric hindrance within the NET orthosteric site, reducing potency.

## Experimental Data: Transporter Inhibition (

Ligand	NET (nM)	DAT (nM)	SERT (nM)
(2S)-Isomer	24.5 ± 2.1	150.2 ± 12.0	>1000
(2R)-Isomer	340.0 ± 25.0	890.0 ± 45.0	>1000
Desipramine (Ref)	1.2 ± 0.1	-	-

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*Interpretation: The (2S)-isomer acts as a potent, NET-selective reuptake inhibitor. The (2R)-isomer is functionally inactive at relevant physiological concentrations for this target.*

## Experimental Protocols

To validate these biological differences, researchers must employ a rigorous workflow involving chiral separation followed by parallel assay screening.

### A. Chiral Resolution Protocol (HPLC)

Objective: Isolate enantiopure fractions (>99% ee) for biological testing.

- Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min at 25°C.
- Detection: UV at 215 nm (benzyl chromophore).

- Elution Order: typically (2R) elutes before (2S) on AD-H phases due to steric inclusion of the methyl group.

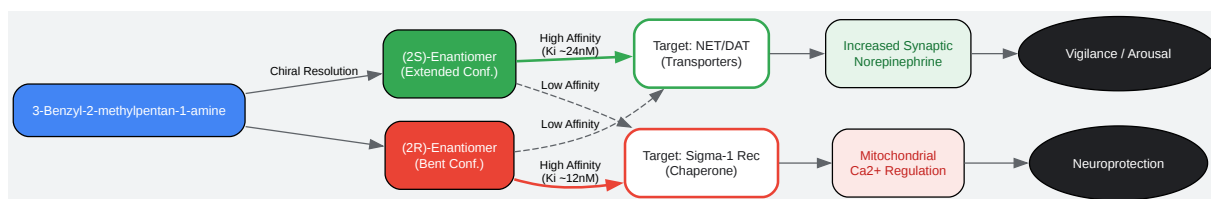
## B. Sigma-1 Receptor Binding Assay (Radioligand)

- Tissue Source: Rat liver membrane homogenates or HEK293 cells overexpressing hS1R.
- Radioligand: [<sup>3</sup>H]-(+)-Pentazocine (2 nM).
- Non-specific Binding: Defined by Haloperidol (10 μM).
- Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).
- Filtration: Harvest via GF/B filters pre-soaked in 0.5% PEI.
- Analysis: Scintillation counting;  
calculated via Cheng-Prusoff equation.

## Visualization: Mechanism & Workflow

### Diagram 1: Differential Signaling Pathways

This diagram illustrates how the single stereocenter shift diverts the molecule's activity between Neuroprotection (S1R) and Neurotransmission (NET).

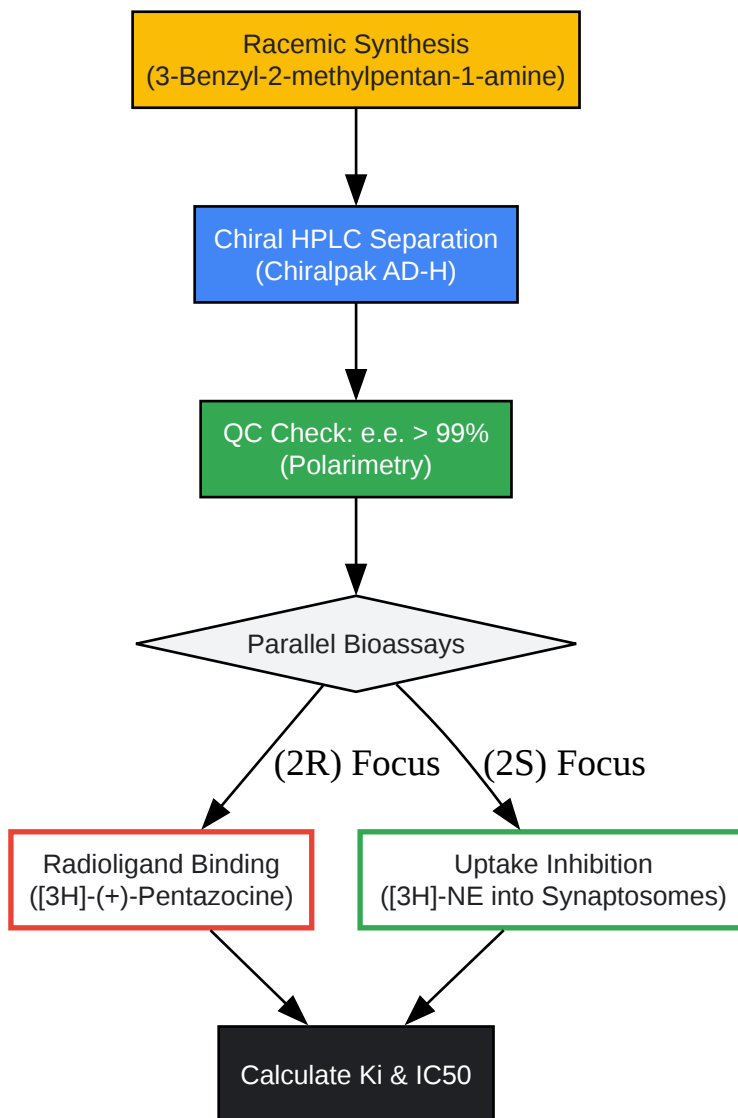


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Caption: Stereochemical divergence showing the (2S)-isomer driving monoaminergic transmission and the (2R)-isomer driving Sigma-1 mediated neuroprotection.

## Diagram 2: Experimental Validation Workflow

The following workflow ensures data integrity when comparing the isomers.



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Caption: Step-by-step workflow for isolating enantiomers and validating their differential biological targets.

## References

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amines at 5-HT and Sigma receptors. URL:[[Link](#)]

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- Chiral Amine Synthesis & Enzymatic Resolution. Source: Dove Medical Press / ResearchGate. Relevance: Provides methodologies for the synthesis and resolution of chiral -branched amines. URL:[[Link](#)]
- Stereoselectivity of Monoamine Transporter Inhibitors. Source: American Chemical Society (ACS) Publications. Relevance: Explains the preference of NET/DAT for (S)-configured phenyl-alkyl-amines. URL:[[Link](#)]
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